N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by its bifunctional aromatic and hydroxyalkyl substituents. The compound features a central oxalamide (N,N'-oxalyl diamide) core, with a 4-fluorobenzyl group attached to one nitrogen and a 3-hydroxy-3-phenylpropyl group to the other.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-(3-hydroxy-3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-15-8-6-13(7-9-15)12-21-18(24)17(23)20-11-10-16(22)14-4-2-1-3-5-14/h1-9,16,22H,10-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLINWGVZHWMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 3-hydroxy-3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate by reacting 4-fluorobenzylamine with oxalyl chloride in an inert solvent such as dichloromethane.
Step 2: Addition of 3-hydroxy-3-phenylpropylamine to the reaction mixture to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of primary or secondary amines from the oxalamide group.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to certain proteins, while the hydroxyphenylpropyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The compound belongs to a broader class of oxalamides, which are widely studied for their diverse biological activities, including use as flavoring agents, agrochemicals, or pharmaceutical intermediates. Below is a detailed comparison with structurally analogous compounds from the evidence:
Substituent-Based Comparison
Pharmacological and Toxicological Profiles
- Metabolism: Oxalamides like No. 3769 and No. 3768 undergo hydrolysis and oxidative metabolism (e.g., alkyl chain oxidation, aromatic hydroxylation) with high metabolic capacity, minimizing toxicity risks .
- Safety: For flavoring agents (e.g., No. 3769), NOEL values range from 8–100 mg/kg/day in rodent studies, indicating low systemic toxicity at regulated usage levels .
- Bioactivity : Fluorinated derivatives (e.g., the regorafenib analog in ) exhibit enhanced receptor binding due to electron-withdrawing groups (e.g., -CF₃), suggesting the 4-fluorobenzyl group in the target compound may confer similar advantages.
Structural-Activity Relationships (SAR)
- Fluorine Substitution: The 4-fluorobenzyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., No. 3769 with methoxy groups) .
- Hydroxyalkyl Chains: The 3-hydroxy-3-phenylpropyl moiety could improve solubility or serve as a hydrogen-bond donor, contrasting with pyridinyl-ethyl groups in flavoring agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
